molecular formula C7H8FNS B2597710 4-Fluoro-2-(methylsulfanyl)aniline CAS No. 439291-57-3

4-Fluoro-2-(methylsulfanyl)aniline

Cat. No.: B2597710
CAS No.: 439291-57-3
M. Wt: 157.21
InChI Key: AMMSFTYNNBFRHE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position and a methylsulfanyl (-SMe) group at the ortho position of the aromatic ring. The methylsulfanyl group is electron-rich, enhancing resonance effects, while the fluorine atom introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

4-fluoro-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMSFTYNNBFRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with methanethiol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(methylsulfanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

4-Fluoro-2-(quinolin-5-yl)aniline (72b)
  • Structure: The methylsulfanyl group is replaced with a quinolin-5-yl moiety.
  • Properties: The quinoline ring introduces π-conjugation and planar rigidity, altering electronic distribution. The ¹³C NMR spectrum shows signals at δ 151.1 (C-2) and 147.5 (C-8a), indicative of extended conjugation .
  • Synthesis : Prepared via coupling reactions involving boronic acids and palladium catalysts, yielding 100% under optimized conditions .
4-Fluoro-2-(trifluoromethoxy)aniline
  • Structure : The methylsulfanyl group is replaced with a trifluoromethoxy (-OCF₃) group.
  • Properties : The -OCF₃ group is strongly electron-withdrawing, reducing electron density at the aromatic ring. The molecular weight is 195.117 g/mol, and the compound exhibits distinct ¹⁹F NMR shifts due to trifluoromethoxy interactions .
4-Chloro-2-(phenylethynyl)aniline (1c)
  • Structure : Fluorine is replaced with chlorine, and the methylsulfanyl group with a phenylethynyl group.
  • ¹H NMR shows aromatic protons at δ 7.50–7.49 (m, 2H) and NH₂ protons at δ 4.24 ppm .

Spectral and Crystallographic Data

Compound ¹H NMR (δ, ppm) ¹³C/¹⁹F NMR (δ, ppm) HRMS (Observed vs. Calculated)
4-Fluoro-2-(furan-2-yl)aniline 7.41–7.39 (m, 2H), 4.22 (br, NH₂) ¹³C: 164.03 (C=O), 116.48 (C-F) Not reported
N,N′-[(2Z,4Z)-Hexafluoro-pentenylidene]bis[4-(methylsulfanyl)aniline] - ¹⁹F: -62.8 (CF₃), ¹⁵N: -178.6 (N) 527.0621 [M+H]+ (calc. 527.0623)
4-Fluoro-2-(trifluoromethoxy)aniline Not reported ¹⁹F: -62.8 (CF₃) 195.117 [M+H]+
  • Key Observations : Fluorine substituents induce deshielding in NMR, while bulky groups (e.g., trifluoromethoxy) cause distinct splitting patterns.

Crystallographic and Steric Considerations

  • N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] :
    • Crystal lattice parameters: a = 11.5335 Å, b = 9.5024 Å, c = 12.1318 Å.
    • Dihedral angle between aromatic rings: 84.27°, indicating significant steric hindrance .
    • Comparison : The methylsulfanyl group in 4-Fluoro-2-(methylsulfanyl)aniline likely reduces steric bulk compared to 1-phenylethyl analogs, favoring planar conformations.

Biological Activity

4-Fluoro-2-(methylsulfanyl)aniline, with the molecular formula C7H8FNS, is an organic compound characterized by a fluorine atom at the para position and a methylsulfanyl group at the ortho position of the aniline ring. This compound has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. In biochemical assays, it may act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to significant alterations in metabolic pathways depending on the target enzyme involved.

Biological Activity and Applications

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes .
  • Anticancer Potential : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various substituted anilines, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Enzyme Interaction Studies : In vitro assays demonstrated that this compound inhibits CYP450 enzymes, particularly CYP1A2 and CYP3A4. The IC50 values were determined to be 25 µM for CYP1A2 and 30 µM for CYP3A4, suggesting moderate inhibitory potential .
  • Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 40 µM for HeLa cells .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureAntimicrobial ActivityEnzyme InhibitionAnticancer Potential
This compound StructureModerateYesYes
4-Fluoroaniline StructureLowModerateNo
2-Fluoro-4-methylsulfonylaniline StructureHighYesModerate

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